molecular formula C12H21NO2S B13572540 N-(2-oxothiolan-3-yl)octanamide

N-(2-oxothiolan-3-yl)octanamide

Cat. No.: B13572540
M. Wt: 243.37 g/mol
InChI Key: HUVNJHDSZQVSJY-UHFFFAOYSA-N
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Description

N-(2-oxothiolan-3-yl)octanamide (CAS: 147852-84-4) is a synthetic organic compound with the molecular formula C₁₂H₂₁NO₃ and a molecular weight of 227.30 g/mol . Structurally, it consists of an octanamide group (CH₃(CH₂)₆CONH-) attached to a tetrahydrofuran-derived thiolactone ring (2-oxothiolan-3-yl), where the sulfur atom replaces one oxygen in the lactone ring (Fig. 1). This compound is synonymous with N-Octanoyl-L-homoserine lactone (C8-HSL), a signaling molecule in bacterial quorum sensing (QS), particularly in Vibrio fischeri and other Gram-negative bacteria . Its role in microbial communication makes it significant in studies targeting biofilm formation, virulence, and antimicrobial resistance.

Properties

Molecular Formula

C12H21NO2S

Molecular Weight

243.37 g/mol

IUPAC Name

N-(2-oxothiolan-3-yl)octanamide

InChI

InChI=1S/C12H21NO2S/c1-2-3-4-5-6-7-11(14)13-10-8-9-16-12(10)15/h10H,2-9H2,1H3,(H,13,14)

InChI Key

HUVNJHDSZQVSJY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NC1CCSC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxothiolan-3-yl)octanamide typically involves the reaction of 2-oxothiolan-3-ylamine with octanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxothiolan-3-yl)octanamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the oxothiolan ring to a thiolane ring.

    Substitution: The amide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiolane derivatives.

    Substitution: Various substituted amides.

Scientific Research Applications

N-(2-oxothiolan-3-yl)octanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2-oxothiolan-3-yl)octanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit the activity of regulatory proteins in bacteria, thereby exerting its antimicrobial effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Related Compounds

The following compounds share structural motifs (e.g., octanamide backbone, heterocyclic rings) or biological targets with N-(2-oxothiolan-3-yl)octanamide , enabling a detailed comparison:

N-(2,3-Diphenylquinoxalin-6-yl)octanamide

  • Structure: Features a quinoxaline core (aromatic heterocycle with two fused pyrazine rings) substituted with phenyl groups at positions 2 and 3, linked to an octanamide chain at position 6 .
  • Molecular Weight : ~423.5 g/mol (estimated from structure).
  • Function : Patented as ZX-J-19j , it inhibits cyclophilin J PPIase, an enzyme involved in protein folding and immune regulation .
  • Key Differences: The quinoxaline moiety confers rigidity and planar aromaticity, enhancing interactions with hydrophobic enzyme pockets. Targets eukaryotic enzymes (cyclophilins), unlike this compound, which modulates bacterial QS.

GT11 (N-[(1R,2S)-2-Hydroxy-1-hydroxymethyl-2-(2-tridecyl-1-cyclopropenyl)ethyl]octanamide)

  • Structure : Contains a cyclopropenyl group (highly strained three-membered ring) and a dihydroxyethyl chain attached to the octanamide backbone .
  • Molecular Weight : ~511.8 g/mol (estimated).
  • Function : Potent inhibitor of dihydroceramide desaturase (DES1), a key enzyme in sphingolipid metabolism.
  • Key Differences: The cyclopropenyl group enables covalent binding to DES1, unlike the non-covalent QS modulation by this compound. Targets lipid metabolism in eukaryotic cells, with implications in cancer and neurodegenerative diseases .

2-Chloro-N-(2-oxothiolan-3-yl)acetamide

  • Structure : Shares the 2-oxothiolan-3-yl moiety but replaces the octanamide chain with a chloroacetamide group (ClCH₂CONH-) .
  • Molecular Formula: C₆H₈ClNO₂S; Molecular Weight: 193.65 g/mol .
  • Key Differences :
    • The shorter acetamide chain and chlorine substituent reduce hydrophobicity, limiting membrane permeability compared to this compound.
    • Lacks the C8 alkyl chain critical for QS receptor binding.

N-Octanoyl-L-Homoserine Lactone (C8-HSL)

  • Structure : Structurally identical to this compound but replaces the thiolactone ring with a homoserine lactone (tetrahydrofuran-2-one) .
  • Molecular Formula: C₁₂H₂₁NO₃; Molecular Weight: 227.30 g/mol .
  • Function: Canonical QS signal in Pseudomonas aeruginosa and other bacteria, regulating virulence and biofilm genes.
  • Key Differences :
    • The oxygen-based lactone ring in C8-HSL vs. the sulfur-based thiolactone in this compound alters receptor specificity (e.g., LuxR-type vs. distinct QS systems).
    • C8-HSL is more susceptible to hydrolysis by lactonases, whereas thiolactones exhibit greater enzymatic stability.

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